ATI-2341 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H178N26O25S2.C2HF3O2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5;3-2(4,5)1(6)7/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114);(H,6,7)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMIZWPLCPVYJZ-QKMPYCLESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H179F3N26O27S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of ATI-2341: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATI-2341 is a novel, synthetic pepducin that acts as a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4). Structurally, pepducins are lipidated peptides derived from the intracellular loops of G protein-coupled receptors (GPCRs), a design that facilitates cell penetration and interaction with the intracellular domains of the target receptor.[1] ATI-2341 exhibits biased signaling, preferentially activating the Gαi pathway over Gα13 and β-arrestin recruitment.[2][3] This selective activation leads to the inhibition of cyclic AMP (cAMP) production and the induction of intracellular calcium mobilization.[2][4] While demonstrating agonist activity in vitro through receptor internalization and chemotaxis, ATI-2341 paradoxically functions as an antagonist in vivo, effectively mobilizing hematopoietic stem and progenitor cells (HSPCs) and polymorphonuclear neutrophils (PMNs) from the bone marrow.[1][5] This dual characteristic positions ATI-2341 as a unique therapeutic candidate for hematopoietic stem cell mobilization.[4][5]

Core Mechanism: Biased Allosteric Agonism of CXCR4

ATI-2341's mechanism is centered on its role as a biased allosteric agonist of the CXCR4 receptor.[3] Unlike the endogenous orthosteric ligand, CXCL12, ATI-2341 binds to a different site on the receptor, modulating its conformation and downstream signaling in a distinct manner.

The core of its action is the preferential activation of the inhibitory G protein (Gαi) pathway.[2][4] This biased agonism is characterized by a strong activation of Gαi-mediated signaling while only weakly engaging Gα13 and the β-arrestin pathway.[3][6] The weak recruitment of β-arrestin and G protein-coupled receptor kinases (GRKs) is a key feature of its functional selectivity.[6]

Signaling Pathway of ATI-2341 at the CXCR4 Receptor

The signaling cascade initiated by ATI-2341 binding to CXCR4 is depicted below. The pepducin's lipid moiety allows it to access the intracellular face of the receptor, leading to a conformational change that favors Gαi protein coupling.

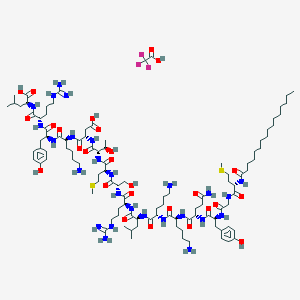

Caption: ATI-2341 biased signaling pathway at the CXCR4 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ATI-2341's activity from in vitro studies.

Table 1: In Vitro Efficacy and Potency of ATI-2341

| Assay | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | CCRF-CEM | EC₅₀ | 194 ± 16 nM | [5][7] |

| Calcium Mobilization | Wild-Type CXCR4 Transfected Cells | EC₅₀ | 140 ± 36 nM | [5] |

| Calcium Mobilization | CCRF-CEM | Intrinsic Activity | 81 ± 4% | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the findings related to ATI-2341's mechanism of action. Below are summaries of the key experimental protocols employed.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Preparation: CCRF-CEM cells or HEK-293 cells transfected with wild-type CXCR4 are used.[5]

-

Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.

-

Stimulation: A baseline fluorescence is established before the addition of varying concentrations of ATI-2341.

-

Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured over time using a fluorometer or a fluorescence plate reader.

-

Analysis: The data is normalized to the maximum response induced by a saturating concentration of a known agonist (like CXCL12) to determine EC₅₀ and intrinsic activity values.[5] The response is G protein-dependent, as mutations in the G protein coupling motif (DRY to RDY) abolish the signal.[5]

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi activation.

-

Cell Culture: CXCR4-expressing HEK-293 cells are typically used.[4]

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. To confirm Gαi coupling, a subset of cells can be pre-treated with pertussis toxin, which uncouples Gαi from the receptor.[4]

-

Stimulation: Cells are stimulated with an adenylyl cyclase activator (e.g., Forskolin or its analog NKH477) in the presence of varying concentrations of ATI-2341.

-

Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

-

Analysis: The inhibitory effect of ATI-2341 on stimulated cAMP production is calculated to determine its potency.

β-Arrestin and GRK Recruitment Assays (BRET-based)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor protein-protein interactions in real-time in living cells, providing insight into biased signaling.

-

Constructs: Cells are co-transfected with plasmids encoding the CXCR4 receptor fused to a Renilla luciferase variant (RlucII) and either β-arrestin2 or a GRK fused to a green fluorescent protein variant (GFP2 or GFP10).[6]

-

Cell Culture: Transfected HEK-293 cells are plated for the assay.

-

BRET Measurement: The luciferase substrate (e.g., coelenterazine h) is added. Upon stimulation with SDF-1 (positive control) or ATI-2341, the proximity of the RlucII and GFP fusions, resulting from protein interaction, leads to energy transfer. This is detected as an increase in the ratio of light emitted by the acceptor (GFP) to the donor (RlucII).

-

Analysis: Dose-response curves are generated to quantify the potency and efficacy of ATI-2341 in recruiting β-arrestin and GRKs, revealing its weak partial agonism for these pathways.[6]

Experimental Workflow Overview

The characterization of ATI-2341 follows a logical progression from in vitro cellular assays to in vivo functional studies.

Caption: General experimental workflow for ATI-2341 characterization.

Conclusion

ATI-2341 TFA represents a significant advancement in the modulation of the CXCR4 receptor. Its mechanism as a biased allosteric agonist, favoring the Gαi signaling pathway while minimally engaging β-arrestin, provides a clear example of functional selectivity. This unique pharmacological profile, demonstrating agonism in vitro and functional antagonism in vivo, underscores the complexity of GPCR signaling and opens new avenues for therapeutic intervention, particularly in the mobilization of hematopoietic stem cells for transplantation.[5] Further investigation into the structural basis of its interaction with CXCR4 and the precise mechanism behind its in vivo effects will be critical for the clinical development of ATI-2341 and other biased GPCR modulators.

References

- 1. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 4. ATI-2341 | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]

- 5. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ATI-2341 TFA: A Technical Guide to a Biased Agonist of the CXCR4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2341 is a synthetic lipopeptide, known as a pepducin, that acts as a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] As a G protein-coupled receptor (GPCR), CXCR4 plays a critical role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[5][6] ATI-2341 exhibits biased agonism, preferentially activating the Gαi signaling pathway over the Gα13 pathway and demonstrating weak to negligible recruitment of β-arrestin.[1][7] This unique signaling profile makes ATI-2341 a valuable tool for dissecting CXCR4 signaling and a potential therapeutic agent with a differentiated mechanism of action compared to the endogenous ligand, CXCL12 (also known as SDF-1α).[1][3] This technical guide provides a comprehensive overview of ATI-2341, focusing on its quantitative pharmacological properties, the experimental protocols used for its characterization, and visualization of its mechanism of action.

Quantitative Data Presentation

The biased agonism of ATI-2341 has been characterized through various in vitro assays, quantifying its potency and efficacy at different signaling endpoints. The following tables summarize the key quantitative data for ATI-2341 in comparison to the endogenous ligand, SDF-1α.

Table 1: Potency (EC50) of ATI-2341 and SDF-1α at CXCR4 Signaling Pathways

| Ligand | Gαi Engagement (BRET) | Gαi Activation (BRET) | β-arrestin2 Recruitment (BRET) | Calcium Mobilization (CCRF-CEM cells) | Calcium Mobilization (U87 cells) |

| ATI-2341 | ~200 nM | 208 ± 69 nM[8] | 273.5 ± 78.6 nM[1][8] | 194 ± 16 nM[2][3] | 140 ± 36 nM[3] |

| SDF-1α | - | 0.25 ± 0.06 nM[8] | 1.8 ± 0.3 nM[1] | - | - |

Note: BRET data is derived from Quoyer et al. (2013). Calcium mobilization data is from Tchernychev et al. (2010).

Table 2: Efficacy and Biased Signaling of ATI-2341

| Pathway | ATI-2341 Efficacy (relative to SDF-1α) | Qualitative Observation |

| Gαi Activation | Partial Agonist[8] | Robust activation, though lower maximal effect than SDF-1α.[8] |

| Gα13 Engagement | No significant engagement | In contrast to SDF-1α, ATI-2341 does not promote the engagement of Gα13.[1][7] |

| β-arrestin Recruitment | Very weak partial agonist[1][8] | Promotes a very weak and slow recruitment of β-arrestin2 compared to SDF-1α.[1][8] |

Experimental Protocols

The characterization of ATI-2341 as a biased agonist has relied on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Gαi Engagement and Activation Assays (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the interaction between the Gαi subunit and the CXCR4 receptor (engagement) or the dissociation of the Gαi and Gγ subunits (activation) upon ligand binding.

Experimental Workflow: Gαi Activation BRET Assay

Caption: Workflow for the Gαi activation BRET assay.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. For the Gαi activation assay, cells are co-transfected with plasmids encoding for CXCR4, Gαi1-RlucII (donor), GFP10-Gγ2 (acceptor), and an untagged Gβ1 subunit.[1]

-

Cell Seeding: Transfected cells are seeded into 96-well white microplates.

-

Ligand Stimulation: Cells are stimulated with varying concentrations of ATI-2341 or the reference agonist SDF-1α for 5 minutes at 37°C.[1]

-

BRET Measurement: The BRET substrate, Coelenterazine 400a, is added to the wells. Luminescence is immediately measured at two wavelengths (e.g., for the RlucII/GFP10 pair, emission is read at 410 nm for the donor and 515 nm for the acceptor).

-

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Dose-response curves are generated by plotting the BRET ratio against the ligand concentration, and EC50 values are determined using non-linear regression.[1]

β-arrestin Recruitment Assay (BRET)

This assay quantifies the recruitment of β-arrestin to the activated CXCR4 receptor.

Experimental Workflow: β-arrestin Recruitment BRET Assay

Caption: Workflow for the β-arrestin recruitment BRET assay.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding CXCR4-RlucII (donor) and GFP2-β-arrestin2 (acceptor).[1]

-

Cell Seeding: Transfected cells are seeded into 96-well white microplates.

-

Ligand Stimulation: Cells are stimulated with varying concentrations of ATI-2341 or SDF-1α for 10 minutes at 37°C.[1]

-

BRET Measurement: The BRET substrate, Coelenterazine 400a, is added, and luminescence is measured at the donor and acceptor emission wavelengths.

-

Data Analysis: The BRET ratio is calculated, and dose-response curves are generated to determine EC50 values.[1]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CXCR4 activation, which is a downstream event of Gαi signaling.

Methodology:

-

Cell Line: CCRF-CEM, a human T-lymphoblastic leukemia cell line that endogenously expresses CXCR4, is commonly used.[3] Alternatively, U87 glioblastoma cells transiently transfected with CXCR4 can be utilized.[3]

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Ligand Stimulation: Varying concentrations of ATI-2341 are added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence signal is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 value.[3]

Signaling Pathways and Mechanism of Action

ATI-2341's biased agonism at the CXCR4 receptor results in a distinct signaling cascade compared to the endogenous ligand SDF-1α.

CXCR4 Signaling Pathways

Caption: Overview of CXCR4 signaling pathways.

Biased Agonism of ATI-2341

ATI-2341 selectively activates the Gαi pathway while avoiding the Gα13 and β-arrestin pathways.

Caption: Biased signaling of ATI-2341 at the CXCR4 receptor.

Conclusion

This compound stands out as a well-characterized biased agonist of the CXCR4 receptor. Its preferential activation of the Gαi pathway, coupled with a lack of Gα13 engagement and minimal β-arrestin recruitment, provides a unique pharmacological profile.[1][7] This functional selectivity not only makes it an invaluable research tool for elucidating the distinct roles of CXCR4-mediated signaling pathways but also highlights its potential for therapeutic applications where biased signaling could offer a more targeted and potentially safer pharmacological intervention. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nuvucameras.com [nuvucameras.com]

- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

The Biased Agonism of ATI-2341 TFA: A Deep Dive into Gαi Signaling Activation at the CXCR4 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ATI-2341 trifluoroacetate (TFA) is a synthetic lipopeptide, or pepducin, that functions as a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides a comprehensive overview of the role of ATI-2341 TFA in activating Gαi signaling pathways. Notably, this compound exhibits biased agonism, preferentially engaging Gαi-mediated signaling cascades while avoiding the recruitment of Gα13 and β-arrestin. This unique pharmacological profile makes it a valuable tool for dissecting CXCR4 signaling and a potential therapeutic candidate with a differentiated mechanism of action. This document details the quantitative pharmacology of this compound, outlines key experimental methodologies for its study, and visualizes the intricate signaling pathways involved.

Introduction to this compound and CXCR4

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), play a critical role in numerous physiological processes, including hematopoiesis, organogenesis, and immune responses.[1][2] Dysregulation of the CXCL12/CXCR4 axis is implicated in various pathologies such as cancer metastasis and inflammatory diseases.[1]

This compound is a pepducin derived from the first intracellular loop of the CXCR4 receptor.[1] As an allosteric agonist, it modulates receptor activity at a site distinct from the natural ligand binding pocket.[3][4] A key feature of this compound is its biased signaling, demonstrating a strong preference for activating the inhibitory G protein (Gαi) pathway over other potential signaling arms of the CXCR4 receptor.[4][5]

Quantitative Pharmacology of this compound

The functional activity of this compound has been characterized in various in vitro cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy in activating Gαi-mediated signaling events.

| Parameter | Cell Line | Value | Reference |

| EC50 (Calcium Mobilization) | CCRF-CEM | 194 ± 16 nM | [1][6] |

| CXCR4-transfected U87 | 140 ± 36 nM | [1][7] | |

| Intrinsic Activity (Calcium Mobilization) | CCRF-CEM | 81 ± 4% | [1][6] |

| EC50 (Gαi Activation) | - | 208 ± 69 nM | [8] |

Table 1: Potency and Efficacy of this compound in Gαi-Mediated Signaling.

| Pathway | This compound Activity | Reference |

| Gαi Engagement | Promotes engagement of Gαi1, Gαi2, and Gαi3 subtypes. | [4][5] |

| Gα13 Engagement | Does not promote engagement of Gα13. | [4][5] |

| β-arrestin Recruitment | Does not promote β-arrestin recruitment. | [4][5] |

| cAMP Production Inhibition | Inhibits cAMP accumulation in a Gαi-dependent manner. | [1][9] |

| ERK1/2 Activation | Stimulates ERK1/2 activity in a Gαi-dependent manner. | [5] |

| Receptor Internalization | Induces CXCR4 internalization. | [1] |

| Chemotaxis | Induces chemotaxis of CXCR4-expressing cells. | [1] |

Table 2: Functional Selectivity of this compound at the CXCR4 Receptor.

Signaling Pathways and Experimental Workflows

Biased Gαi Signaling Pathway of this compound

This compound, upon binding to an allosteric site on the CXCR4 receptor, preferentially stabilizes a receptor conformation that favors coupling to and activation of heterotrimeric Gαi proteins. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate downstream effectors such as phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration.

Caption: this compound biased Gαi signaling pathway at the CXCR4 receptor.

Experimental Workflow for Assessing G Protein Engagement

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to monitor protein-protein interactions in live cells. The workflow below illustrates the use of BRET to assess the engagement of Gαi by CXCR4 in response to this compound stimulation.

Caption: Experimental workflow for BRET-based G protein engagement assay.

Detailed Experimental Protocols

BRET Assay for Gαi Engagement by CXCR4

This protocol is based on methodologies described in the literature for studying GPCR-G protein interactions.[5]

Objective: To quantify the interaction between CXCR4 and Gαi1 in live cells upon stimulation with this compound.

Materials:

-

HEK293T cells

-

Expression plasmids: Gαi1-Rluc and CXCR4-YFP

-

Cell culture medium (e.g., DMEM) and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

White, clear-bottom 96-well microplates

-

Coelenterazine h (luciferase substrate)

-

This compound

-

BRET-compatible microplate reader

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin. Co-transfect cells with a constant amount of Gαi1-Rluc plasmid and increasing amounts of CXCR4-YFP plasmid using a suitable transfection reagent.

-

Cell Plating: 24 hours post-transfection, plate the cells in white, clear-bottom 96-well microplates.

-

Stimulation: 48 hours post-transfection, stimulate the cells with the desired concentration of this compound or vehicle (e.g., Hanks' Balanced Salt Solution) for 5 minutes at 37°C.

-

Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.

-

BRET Measurement: Immediately after substrate addition, measure the luminescence signals using a BRET-compatible plate reader equipped with filters for Rluc (e.g., 485 nm) and YFP (e.g., 530 nm).

-

Data Analysis: Calculate the BRET ratio by dividing the YFP signal by the Rluc signal. Plot the BRET ratio as a function of the YFP/Rluc expression ratio to generate BRET titration curves. The ligand-induced BRET increase reflects the engagement of Gαi1 by CXCR4.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation.[1]

Objective: To determine the potency (EC50) and efficacy of this compound in inducing calcium mobilization via CXCR4.

Materials:

-

CCRF-CEM cells (or other CXCR4-expressing cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., HBSS)

-

This compound

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Loading: Resuspend CCRF-CEM cells in assay buffer and load with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).

-

Washing: Wash the cells to remove excess dye.

-

Measurement: Place the cell suspension in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

-

Stimulation: Inject a dose-response range of this compound into the cell suspension.

-

Data Recording: Continue to record the fluorescence signal for several minutes to capture the peak response.

-

Data Analysis: Calculate the change in fluorescence intensity over baseline for each concentration of this compound. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi activation.[1][9]

Objective: To measure the ability of this compound to inhibit cAMP production.

Materials:

-

HEK-293 cells stably expressing CXCR4

-

Adenylyl cyclase activator (e.g., Forskolin or NKH477)

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

-

This compound

-

Pertussis toxin (PTX) for Gαi inhibition control

Procedure:

-

Cell Plating: Plate CXCR4-HEK-293 cells in a suitable microplate and allow them to adhere.

-

(Optional) PTX Treatment: For control experiments, pre-treat a subset of cells with PTX (e.g., 100 ng/mL) overnight to inactivate Gαi proteins.

-

Stimulation: Pre-incubate the cells with a dose-response range of this compound for a short period (e.g., 15 minutes).

-

Adenylyl Cyclase Activation: Add an adenylyl cyclase activator to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The decrease in cAMP levels indicates Gαi-mediated inhibition of adenylyl cyclase.

Conclusion

This compound represents a significant tool in the study of CXCR4 pharmacology. Its pronounced biased agonism towards the Gαi signaling pathway provides a unique opportunity to selectively probe the consequences of Gαi activation downstream of this important chemokine receptor. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate the nuanced signaling of CXCR4 and to explore the therapeutic potential of biased agonists like this compound. This selective activation of Gαi, while avoiding pathways associated with receptor desensitization and other signaling effects, may offer a more targeted and potentially safer therapeutic approach.

References

- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:1337878-62-2 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Investigating ATI-2341 TFA for Hematopoietic Stem Cell Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATI-2341 trifluoroacetate (TFA) is a novel pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] This lipopeptide, derived from the first intracellular loop of CXCR4, exhibits biased agonism, preferentially activating the Gαi signaling pathway over Gα13 and does not promote β-arrestin recruitment.[2][3][4] Paradoxically, this agonistic activity at the CXCR4 receptor results in the robust mobilization of hematopoietic stem and progenitor cells (HSPCs) and polymorphonuclear neutrophils (PMNs) from the bone marrow into the peripheral circulation.[1][5] This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with ATI-2341 TFA, positioning it as a potential therapeutic agent for HSPC collection prior to autologous bone marrow transplantation.

Introduction to this compound

The retention of HSPCs within the bone marrow niche is critically mediated by the interaction between the chemokine CXCL12 (also known as SDF-1α) and its receptor, CXCR4.[5] Disruption of this axis is a key mechanism for mobilizing HSPCs into the bloodstream for collection and subsequent transplantation. This compound represents a unique approach to disrupting this interaction. As a pepducin, it is a synthetic molecule composed of a peptide sequence derived from an intracellular loop of a G protein-coupled receptor (GPCR) tethered to a lipid moiety, which facilitates its interaction with the intracellular face of the receptor.[1][5]

Unlike direct antagonists of CXCR4, such as AMD3100 (Plerixafor), this compound functions as an allosteric agonist.[2][4] Its mechanism of action involves inducing CXCR4-dependent signaling, including calcium flux and receptor internalization, which ultimately leads to a functional antagonism of the CXCL12/CXCR4 retention signal.[5][6] Preclinical studies in both murine and non-human primate models have demonstrated its potent efficacy in mobilizing HSPCs and PMNs.[5]

Mechanism of Action: Biased Agonism and Functional Antagonism

This compound's mechanism of action is centered on its role as a biased agonist of the CXCR4 receptor. This means it selectively activates certain downstream signaling pathways while avoiding others.

-

Preferential Gαi Activation: this compound favors the activation of the inhibitory G protein (Gαi) pathway.[2][3] This leads to the inhibition of cAMP production and the induction of intracellular calcium mobilization.[1][2]

-

Lack of Gα13 and β-arrestin Recruitment: In contrast to the natural ligand CXCL12, ATI-2341 does not promote the engagement of Gα13 or the recruitment of β-arrestins.[3][4] This biased signaling is thought to be key to its unique pharmacological profile.

-

Receptor Internalization: Similar to CXCL12, ATI-2341 induces the internalization of the CXCR4 receptor.[5][7] This down-regulation of surface CXCR4 on HSPCs may contribute to their release from the bone marrow niche.

-

Functional Antagonism: The net effect of ATI-2341's agonistic activities, when administered systemically, is the mobilization of HSPCs and PMNs. This functional antagonism disrupts the retention signals that hold these cells in the bone marrow.[5]

Signaling Pathway of ATI-2341 at the CXCR4 Receptor

Caption: Signaling pathway of ATI-2341 at the CXCR4 receptor.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Activity of ATI-2341

| Assay | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | CCRF-CEM | EC₅₀ | 194 ± 16 nM | Tchernychev et al., 2010 |

| Calcium Mobilization | U87 (CXCR4 transfected) | EC₅₀ | 140 ± 36 nM | Tchernychev et al., 2010 |

Table 2: In Vivo Mobilization of Polymorphonuclear Neutrophils (PMNs) in Mice

| Compound | Dose (µmol/kg) | Mean PMN Count (cells/µL ± SEM) | Fold Increase vs. Vehicle | Reference |

| Vehicle | - | 1,500 ± 200 | 1.0 | Tchernychev et al., 2010 |

| ATI-2341 | 0.22 | 3,500 ± 500 | 2.3 | Tchernychev et al., 2010 |

| ATI-2341 | 0.66 | 6,000 ± 800 | 4.0 | Tchernychev et al., 2010 |

| ATI-2341 | 2.0 | 5,500 ± 700 | 3.7 | Tchernychev et al., 2010 |

| AMD3100 | 2.0 | 6,500 ± 900 | 4.3 | Tchernychev et al., 2010 |

| Data collected 90 minutes after intravenous administration. |

Table 3: In Vivo Mobilization of Hematopoietic Stem and Progenitor Cells (HSPCs) in Mice

| Compound | Dose (µmol/kg) | Mean CFU-GM per mL of Blood ± SEM | Fold Increase vs. Vehicle | Reference |

| Vehicle | - | 150 ± 50 | 1.0 | Tchernychev et al., 2010 |

| ATI-2341 | 0.66 | 350 ± 75 | 2.3 | Tchernychev et al., 2010 |

| AMD3100 | 0.66 | 400 ± 80 | 2.7 | Tchernychev et al., 2010 |

| CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) assay performed on blood collected 60 minutes post-administration. |

Table 4: In Vivo Mobilization of PMNs in Cynomolgus Monkeys

| Compound | Dose (µmol/kg) | Maximal PMN Count (cells/µL) | Time to Max Effect (hours) | Reference |

| ATI-2341 | 0.06 | ~6,000 | 1-2 | Tchernychev et al., 2010 |

| ATI-2341 | 0.2 | ~10,000 | 1-2 | Tchernychev et al., 2010 |

| Data are approximate values derived from graphical representations in the cited publication. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in Tchernychev et al., 2010.

In Vitro Calcium Mobilization Assay

-

Cell Preparation: CCRF-CEM cells or U87 glioblastoma cells transiently transfected with a CXCR4 expression vector are used.

-

Loading with Fluorescent Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Stimulation: Baseline fluorescence is recorded using a fluorometer. ATI-2341 is added at various concentrations to elicit a response.

-

Data Acquisition: Changes in intracellular calcium are measured by monitoring the ratio of fluorescence at two different excitation or emission wavelengths.

-

Analysis: The dose-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.

In Vivo Mobilization Studies in Mice

-

Animal Model: Male C57BL/6 mice are typically used.

-

Compound Administration: this compound, AMD3100, or vehicle control is administered via intravenous (i.v.) bolus injection.

-

Blood Collection: At specified time points (e.g., 60 or 90 minutes post-injection), peripheral blood is collected via methods such as retro-orbital bleeding.

-

Cell Counting: For PMN mobilization, a complete blood count with differential is performed to determine the number of circulating neutrophils.

-

HSPC Quantification (CFU-GM Assay):

-

Mononuclear cells are isolated from the collected blood using density gradient centrifugation.

-

Cells are plated in a methylcellulose-based medium containing cytokines that support the growth of granulocyte-macrophage colonies.

-

Plates are incubated for 7-14 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Colonies (CFU-GM) are counted under a microscope.

-

Experimental Workflow for In Vivo Mobilization Studies

Caption: Workflow for in vivo HSPC and PMN mobilization studies.

In Vivo Mobilization Studies in Cynomolgus Monkeys

-

Animal Model: Male cynomolgus monkeys are used.

-

Compound Administration: ATI-2341 is administered as an intravenous bolus.

-

Blood Collection: Peripheral blood samples are collected at multiple time points (e.g., baseline, 1, 2, 4, 8, and 24 hours post-dose).

-

Cell Counting: A complete blood count with differential is performed on each blood sample to determine the number of circulating PMNs.

-

Data Analysis: The time course of PMN mobilization is plotted, and the maximal effect and duration of action are determined.

Concluding Remarks

This compound presents a compelling preclinical profile as a hematopoietic stem cell mobilizing agent. Its unique mechanism of biased agonism at the CXCR4 receptor leading to functional antagonism offers a novel approach in this therapeutic area. The potent and dose-dependent mobilization of HSPCs and PMNs in both rodent and non-human primate models underscores its potential. Further investigation, including formal preclinical toxicology studies and eventual clinical trials, will be necessary to fully elucidate the safety and efficacy of this compound in a clinical setting. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in the further exploration of this promising compound.

References

- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. rndsystems.com [rndsystems.com]

- 5. pnas.org [pnas.org]

- 6. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biased Agonism of ATI-2341 TFA: A Technical Overview of its Effects on cAMP Production and Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2341 TFA is a synthetic lipopeptide, a pepducin derived from the first intracellular loop of the C-X-C chemokine receptor type 4 (CXCR4). It functions as a potent and functionally selective allosteric agonist of CXCR4.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its distinct effects on two key second messenger systems: cyclic adenosine monophosphate (cAMP) production and intracellular calcium mobilization. As a biased agonist, ATI-2341 preferentially activates the Gαi-dependent signaling pathway while having minimal to no effect on Gα13 and β-arrestin recruitment.[3][4] This biased signaling profile suggests a unique therapeutic potential compared to the endogenous ligand, CXCL12.[5]

Core Mechanism of Action: Biased Agonism

ATI-2341's interaction with CXCR4 leads to a conformational change that favors the engagement and activation of the inhibitory G protein (Gi).[1][3] This selective activation of the Gαi subunit is the cornerstone of its pharmacological effects. Unlike the natural ligand CXCL12, which activates a broader range of signaling pathways including G13 and β-arrestin recruitment, ATI-2341 demonstrates a strong negative bias towards these pathways.[3][4] This functional selectivity for the Gi pathway is a defining characteristic of ATI-2341.[3][4]

The activation of the Gαi protein by ATI-2341 initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to decreased cAMP production, and the activation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[1][2][5]

Quantitative Analysis of In Vitro Effects

The following tables summarize the quantitative data on the effects of this compound on cAMP inhibition and calcium mobilization from published studies.

Table 1: Effect of ATI-2341 on Intracellular Calcium Mobilization

| Cell Line | EC₅₀ (nM) | Intrinsic Activity (%) | Reference |

| CCRF-CEM | 194 ± 16 | 81 ± 4 | [5] |

| U87 (CXCR4 transfected) | 140 ± 36 | Not Reported | [5] |

Table 2: Effect of ATI-2341 on cAMP Accumulation

| Cell Line | Assay Condition | IC₅₀ (nM) | Reference |

| CXCR4-HEK | NKH477-induced cAMP accumulation | Not explicitly stated, but dose-dependent inhibition shown | [5] |

Experimental Protocols

Measurement of Intracellular Calcium Mobilization

This protocol outlines a typical fluorescence-based assay to measure intracellular calcium mobilization in response to ATI-2341.

1. Cell Preparation:

-

CCRF-CEM cells or U87 cells transiently transfected with human CXCR4 are commonly used.[5]

-

Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

On the day of the experiment, cells are harvested, washed, and resuspended in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

2. Dye Loading:

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) is added to the cell suspension.

-

The cells are incubated in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

3. Assay Procedure:

-

After incubation, cells are washed to remove extracellular dye and resuspended in the assay buffer.

-

The cell suspension is dispensed into a microplate.

-

The microplate is placed in a fluorescence plate reader (e.g., FlexStation III).[5]

-

A baseline fluorescence reading is established.

-

This compound at various concentrations is added to the wells.

-

Fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

4. Data Analysis:

-

The change in fluorescence intensity is normalized to the baseline.

-

Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the ATI-2341 concentration.

-

The EC₅₀ value, representing the concentration of ATI-2341 that elicits 50% of the maximal response, is calculated using non-linear regression analysis.[5]

Measurement of cAMP Inhibition

This protocol describes a common method to quantify the inhibition of adenylyl cyclase and the resulting decrease in cAMP levels.

1. Cell Preparation:

-

HEK-293 cells stably expressing recombinant human CXCR4 (CXCR4-HEK) are typically used.[5]

-

Cells are cultured to near confluency in appropriate growth medium.

2. Assay Procedure:

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

To stimulate cAMP production, cells are treated with an adenylyl cyclase activator, such as Forskolin or its water-soluble analog NKH477.[5]

-

Concurrently, cells are treated with varying concentrations of this compound.

-

The cells are incubated for a defined period to allow for cAMP accumulation.

3. cAMP Quantification:

-

Following incubation, the cells are lysed.

-

The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

-

The amount of cAMP produced is quantified based on the standard curve of the assay kit.

-

The percentage of inhibition of stimulated cAMP production is calculated for each concentration of ATI-2341.

-

An IC₅₀ value, the concentration of ATI-2341 that causes 50% inhibition of the maximal stimulated cAMP level, is determined from the dose-response curve.

Conclusion

This compound represents a significant tool in the study of CXCR4 signaling due to its biased agonism. Its selective activation of the Gi pathway, leading to a robust inhibition of cAMP production and mobilization of intracellular calcium, without engaging G13 or β-arrestin pathways, distinguishes it from the endogenous ligand and other CXCR4 modulators.[3][4] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating the nuanced pharmacology of this pepducin and its potential applications in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Development of ATI-2341: A Biased Agonist Pepducin Targeting CXCR4

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

ATI-2341 is a novel, first-in-class pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Pepducins are synthetic lipopeptides, typically derived from the intracellular loops of G protein-coupled receptors (GPCRs), that can modulate receptor signaling.[2] ATI-2341, specifically derived from the first intracellular loop of CXCR4, has demonstrated a unique pharmacological profile, exhibiting biased agonism towards Gαi-mediated signaling pathways while avoiding the recruitment of β-arrestin.[3][4] This biased signaling profile distinguishes ATI-2341 from the endogenous ligand, CXCL12, and other CXCR4 modulators, suggesting a distinct therapeutic potential.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of ATI-2341, including key experimental data and methodologies.

Discovery and Rationale

The development of ATI-2341 stemmed from a focused effort to create novel CXCR4-targeted therapeutics using pepducin technology.[2] The CXCR4/CXCL12 axis is a critical regulator of hematopoietic stem and progenitor cell (HSPC) retention in the bone marrow.[2] Disruption of this interaction can mobilize HSPCs into the peripheral circulation, a process with significant therapeutic applications, particularly in the context of autologous bone marrow transplantation.[2] A library of pepducins targeting CXCR4 was synthesized and screened, leading to the identification of ATI-2341 as a potent agonist in in vitro assays.[2]

Mechanism of Action: Biased Agonism

ATI-2341 functions as an allosteric agonist of CXCR4, meaning it binds to a site on the receptor distinct from the binding site of the endogenous ligand, CXCL12.[3][5] Its key characteristic is its biased signaling, preferentially activating the Gαi protein pathway without significantly engaging the Gα13 or β-arrestin pathways.[3][4]

Upon binding to CXCR4, ATI-2341 promotes the engagement and activation of inhibitory G proteins (Gαi1, Gαi2, and Gαi3).[3] This leads to downstream signaling events including the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production, and the mobilization of intracellular calcium.[1][2] Unlike CXCL12, which activates a broader range of signaling pathways, ATI-2341's focused action on Gαi offers the potential for a more targeted therapeutic effect with a reduced likelihood of off-target effects associated with β-arrestin recruitment, such as receptor desensitization and internalization.[3][4]

Below is a diagram illustrating the biased signaling pathway of ATI-2341.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

Understanding the allosteric modulation of CXCR4 by ATI-2341

An In-depth Technical Guide to the Allosteric Modulation of CXCR4 by ATI-2341

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation of the C-X-C chemokine receptor type 4 (CXCR4) by the pepducin ATI-2341. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to CXCR4 and Allosteric Modulation

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1] Its endogenous ligand is the stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[1] The CXCL12/CXCR4 signaling axis is implicated in various pathologies, such as HIV entry, cancer metastasis, and inflammatory diseases, making it a significant therapeutic target.[1][2]

Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds.[3] These modulators can fine-tune the receptor's response to the endogenous ligand, offering potential advantages over traditional orthosteric agonists or antagonists, such as higher specificity and a reduced risk of side effects.[2][3] ATI-2341 is a pepducin, a lipopeptide, that acts as an allosteric agonist of CXCR4.[2]

ATI-2341: A Biased Allosteric Agonist

ATI-2341 is a potent and functionally selective allosteric agonist of CXCR4.[4] A key characteristic of ATI-2341 is its biased agonism, preferentially activating the Gαi signaling pathway over the Gα13 and β-arrestin pathways.[4][5] This biased signaling profile is distinct from that of the endogenous ligand CXCL12, which activates Gαi, Gα13, and β-arrestin pathways.[5] The selective activation of the Gαi pathway is believed to be responsible for the mobilization of hematopoietic stem and progenitor cells observed with ATI-2341.[4]

Signaling Pathways

The differential signaling pathways activated by CXCL12 and ATI-2341 are depicted below.

Quantitative Data

The following tables summarize the quantitative data for ATI-2341's activity at the CXCR4 receptor.

| Parameter | Cell Line | Value | Reference |

| EC50 (Calcium Mobilization) | CCRF-CEM | 194 ± 16 nM | [4] |

| EC50 (Calcium Mobilization) | U87 (CXCR4 transfected) | 140 ± 36 nM | [6][7] |

| Intrinsic Activity (Calcium Mobilization) | CCRF-CEM | 81 ± 4% | [4] |

| EC50 (Gαi Activation) | HEK293 | 208 ± 69 nM | |

| EC50 (Chemotaxis) | CCRF-CEM | ~200 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric modulation of CXCR4 by ATI-2341.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation and β-Arrestin Recruitment

BRET assays are used to monitor protein-protein interactions in live cells.[8] For studying CXCR4 signaling, specific BRET constructs are used to measure the interaction between the receptor and G proteins or β-arrestin.[8][9]

Experimental Workflow:

Materials:

-

HEK293 cells[9]

-

Plasmids: CXCR4-Rluc (Renilla luciferase), Venus-Gαi, Venus-β-arrestin2[9]

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom plates

-

Coelenterazine h (luciferase substrate)

-

ATI-2341 and CXCL12

-

BRET-compatible plate reader

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with plasmids encoding CXCR4-Rluc and either Venus-Gαi or Venus-β-arrestin2 using a suitable transfection reagent.[9]

-

-

Cell Seeding:

-

24 hours post-transfection, detach cells and seed them into 96-well white, clear-bottom plates at a density of 20,000-40,000 cells per well.[10]

-

Incubate for another 24 hours.

-

-

Assay Performance:

-

Replace the culture medium with HBSS or other suitable assay buffer.

-

Add varying concentrations of ATI-2341 or CXCL12 to the wells.

-

Incubate for 5-15 minutes at 37°C.

-

Add the Rluc substrate, Coelenterazine h, to a final concentration of 5 µM.[11]

-

-

Data Acquisition and Analysis:

-

Immediately measure the luminescence at 485 nm (Rluc emission) and 530 nm (Venus emission) using a BRET-compatible plate reader.[11]

-

Calculate the BRET ratio by dividing the 530 nm signal by the 485 nm signal.

-

Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.[12][13]

Materials:

-

CXCR4-expressing cells (e.g., CCRF-CEM or transfected U87 cells)[6][7]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[13]

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Preparation:

-

Seed CXCR4-expressing cells into 96-well black, clear-bottom plates and allow them to adhere overnight.[12]

-

-

Dye Loading:

-

Assay Performance:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject varying concentrations of ATI-2341 or CXCL12 and continue to monitor fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

-

Plot the change in fluorescence against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.

-

Chemotaxis Assay

The Boyden chamber or Transwell assay is commonly used to assess the ability of cells to migrate towards a chemoattractant.[14][15]

Materials:

-

CXCR4-expressing cells (e.g., Jurkat or CCRF-CEM cells)[4][14]

-

Transwell inserts (e.g., 8.0 µm pore size)[14]

-

24-well plates

-

Serum-free medium

-

ATI-2341 and CXCL12

-

Fixation and staining reagents (e.g., methanol and crystal violet)[14]

Procedure:

-

Cell Preparation:

-

Starve CXCR4-expressing cells in serum-free medium for 2-4 hours.[14]

-

Resuspend the cells in serum-free medium.

-

-

Assay Setup:

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[4]

-

-

Quantification:

-

Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.[14]

-

Count the number of migrated cells in several fields of view under a microscope.

-

-

Data Analysis:

-

Plot the number of migrated cells against the ligand concentration to generate a chemotactic profile.

-

Conclusion

ATI-2341 represents a significant tool for studying the nuanced signaling of CXCR4. Its biased agonism, favoring the Gαi pathway, provides a unique pharmacological profile with therapeutic potential for conditions such as hematopoietic stem cell mobilization. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the allosteric modulation of CXCR4 and to screen for novel biased ligands with improved therapeutic properties.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Identifying and Assessing Putative Allosteric Sites and Modulators for CXCR4 Predicted through Network Modeling and Site Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Peptide Regulators of Chemokine Receptors CXCR4 and CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 5. Allosteric modulation of the CXCR4:CXCL12 axis by targeting receptor nanoclustering via the TMV-TMVI domain [elifesciences.org]

- 6. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]

- 7. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]

The Biased Agonism of ATI-2341 TFA and its Atypical Induction of CXCR4 Receptor Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ATI-2341 TFA, a novel pepducin, on the internalization of the C-X-C chemokine receptor type 4 (CXCR4). ATI-2341 acts as a functionally selective allosteric agonist, presenting a unique mechanism of action that deviates significantly from the canonical signaling pathway induced by the endogenous ligand, CXCL12 (also known as SDF-1α). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Introduction to this compound

ATI-2341 is a lipopeptide, or pepducin, derived from the first intracellular loop of the CXCR4 receptor.[1] It has been identified as a potent allosteric agonist of CXCR4.[2] Unlike the natural ligand CXCL12, which activates a broad range of signaling pathways, ATI-2341 exhibits biased agonism.[3][4] It preferentially activates the inhibitory G protein (Gαi) pathway while failing to significantly engage Gα13 or recruit β-arrestins.[3] This biased signaling profile suggests that ATI-2341 could have distinct physiological and therapeutic effects compared to the natural ligand or other CXCR4 modulators.[3] Despite its lack of β-arrestin recruitment, a key component in classical GPCR internalization, ATI-2341 has been shown to induce dose-dependent internalization of the CXCR4 receptor.[1][5]

Quantitative Analysis of ATI-2341 Activity

The potency and efficacy of ATI-2341 have been characterized across several functional assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity in different cellular contexts and signaling pathways.

Table 1: Potency (EC₅₀) of ATI-2341 in Various Functional Assays

| Assay Type | Cell Line | EC₅₀ Value (nM) | Reference |

| Gαᵢ Protein Activation | HEK-293 | 208 ± 69 | [3] |

| Chemotaxis / Signaling | CCRF-CEM | 194 ± 16 | [2][5] |

| Intracellular Calcium Mobilization | HEK-293 (CXCR4 transfected) | 140 ± 36 | [1][5] |

Table 2: Efficacy and Other Characteristics of ATI-2341

| Parameter | Cell Line | Value | Reference |

| Intrinsic Activity | CCRF-CEM | 81 ± 4% | [2][5] |

| Receptor Internalization | HEK-293 (GFP-CXCR4) | Dose-dependent | [1][5] |

| β-Arrestin Recruitment | HEK-293 | Weak partial agonist | [3] |

Signaling Pathways: ATI-2341 vs. CXCL12

The primary distinction in the mechanism of action between ATI-2341 and the endogenous ligand CXCL12 lies in their downstream signaling consequences. CXCL12 acts as a full agonist, engaging multiple G proteins and robustly recruiting β-arrestin, which mediates receptor desensitization and internalization.[3][6] In contrast, ATI-2341 is a biased agonist.

ATI-2341 effectively promotes the engagement and activation of Gαi proteins, leading to downstream effects such as calcium mobilization and inhibition of cAMP production.[2][3] However, its ability to engage Gα13 and recruit β-arrestins is minimal.[3] This is attributed to its differential effect on receptor phosphorylation. While ATI-2341 promotes Protein Kinase C (PKC)-dependent phosphorylation of CXCR4, it does not effectively induce phosphorylation by G protein-coupled receptor kinases (GRKs).[3] GRK-mediated phosphorylation is a critical prerequisite for the recruitment of β-arrestin to the receptor.[3][6]

The following diagram illustrates the divergent signaling pathways activated by CXCL12 and ATI-2341.

References

- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATI 2341 | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

A Technical Guide to the Biased Agonism of ATI-2341 TFA at the CXCR4 Receptor: A Focus on the Lack of β-arrestin Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATI-2341, a pepducin targeting the C-X-C chemokine receptor type 4 (CXCR4), represents a significant advancement in the field of G protein-coupled receptor (GPCR) pharmacology. As a functionally selective allosteric agonist, ATI-2341 exhibits a remarkable bias towards the Gαi signaling pathway while demonstrating a profound lack of engagement with the β-arrestin pathway.[1][2] This unique signaling profile, which contrasts sharply with the balanced agonism of the endogenous ligand, Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), offers a promising avenue for therapeutic interventions that require targeted CXCR4 activation without the associated receptor desensitization and internalization mediated by β-arrestin. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning ATI-2341's biased agonism, with a specific focus on its failure to recruit β-arrestin. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction: CXCR4 Signaling and the Concept of Biased Agonism

The CXCR4 receptor is a crucial regulator of a multitude of physiological processes, including hematopoiesis, organogenesis, and immune responses.[3] Like other GPCRs, CXCR4 can initiate intracellular signaling cascades through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The endogenous ligand, SDF-1α, activates both pathways, leading to a broad spectrum of cellular responses.

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. ATI-2341 is a prime example of a biased agonist at the CXCR4 receptor, selectively activating Gαi-mediated signaling while circumventing β-arrestin recruitment.[1] This property makes it a valuable tool for dissecting the distinct roles of these pathways and for the development of novel therapeutics with improved efficacy and reduced side effects.

ATI-2341: A Profile of a Biased Agonist

ATI-2341 is a lipidated peptide derived from the intracellular loops of the CXCR4 receptor.[4] It functions as an allosteric agonist, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. This allosteric interaction induces a conformational change in the receptor that favors coupling to the Gαi protein, leading to downstream effects such as the inhibition of cAMP production and mobilization of intracellular calcium.[2][3]

The defining characteristic of ATI-2341 is its inability to effectively recruit β-arrestin.[1] This is attributed to its failure to induce the necessary receptor phosphorylation by G protein-coupled receptor kinases (GRKs), a prerequisite for high-affinity β-arrestin binding.[1] While SDF-1α robustly stimulates phosphorylation by GRK2/3 and GRK6, ATI-2341 only promotes minimal GRK-dependent phosphorylation.[1]

Quantitative Data Summary

The biased agonism of ATI-2341 is most clearly illustrated by comparing its potency (EC50) for G-protein activation versus β-arrestin recruitment. The following tables summarize the key quantitative data from published studies.

Table 1: Potency of ATI-2341 and SDF-1α for Gαi Protein Engagement

| Ligand | Assay Type | Cell Line | EC50 (nM) | Reference |

| ATI-2341 | Gi Engagement (BRET) | HEK-293 | 273.5 ± 78.6 | [1] |

| SDF-1α | Gi Engagement (BRET) | HEK-293 | 1.8 ± 0.3 | [1] |

| ATI-2341 | Calcium Mobilization | CXCR4-transfected cells | 140 ± 36 | [3][4] |

| ATI-2341 | Calcium Mobilization | CCRF-CEM cells | 194 ± 16 | [4] |

Table 2: Potency of ATI-2341 and SDF-1α for β-arrestin2 Recruitment

| Ligand | Assay Type | Cell Line | EC50 (nM) | Efficacy | Reference |

| ATI-2341 | β-arrestin2 Recruitment (BRET) | HEK-293 | 273.5 ± 78.6 | Weak Partial Agonist | [1] |

| SDF-1α | β-arrestin2 Recruitment (BRET) | HEK-293 | 1.8 ± 0.3 | Full Agonist | [1] |

Signaling Pathways and Experimental Workflow Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: CXCR4 signaling pathways activated by SDF-1α versus ATI-2341.

Caption: Experimental workflow for a BRET-based β-arrestin recruitment assay.

Caption: The concept of biased agonism at the CXCR4 receptor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biased agonism of ATI-2341. These protocols are based on the methods described in the cited literature.[1]

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the proximity between a receptor and β-arrestin, which occurs upon receptor activation.

-

Cell Culture and Transfection:

-

HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are transiently co-transfected with plasmids encoding for CXCR4 fused to Renilla luciferase II (CXCR4-RlucII) and β-arrestin2 fused to green fluorescent protein 2 (GFP2-β-arrestin2) using a suitable transfection reagent (e.g., Lipofectamine 2000). The ratio of plasmids should be optimized to ensure appropriate expression levels.

-

-

BRET Assay Protocol:

-

24-48 hours post-transfection, cells are washed, detached, and resuspended in a buffer suitable for live-cell assays (e.g., phosphate-buffered saline with calcium and magnesium).

-

Cells are seeded into white, clear-bottom 96-well plates.

-

The RlucII substrate, coelenterazine H, is added to each well to a final concentration of 5 µM.

-

The plate is incubated in the dark for 5-10 minutes to allow substrate equilibration.

-

Baseline BRET signal is measured using a microplate reader capable of detecting dual-wavelength emissions (e.g., 485 nm for RlucII and 515 nm for GFP2).

-

Cells are then stimulated with a range of concentrations of ATI-2341 or SDF-1α.

-

BRET readings are taken kinetically over a period of 15-30 minutes.

-

-

Data Analysis:

-

The BRET ratio is calculated by dividing the GFP2 emission (515 nm) by the RlucII emission (485 nm).

-

The net BRET ratio is determined by subtracting the baseline ratio from the ratio at each time point.

-

Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the agonist concentration.

-

EC50 values are calculated using a non-linear regression analysis (e.g., sigmoidal dose-response).

-

G-Protein Activation Assay (cAMP Accumulation)

This assay measures the functional consequence of Gαi activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

-

Cell Culture:

-

HEK-293 cells stably expressing CXCR4 are used.

-

Cells are cultured as described in section 5.1.

-

-

cAMP Assay Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-treated with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels.

-

Cells are then treated with various concentrations of ATI-2341 or SDF-1α and incubated for a defined period (e.g., 30 minutes).

-

The reaction is stopped, and the cells are lysed.

-

-

Data Analysis:

-

Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration.

-

Dose-response curves are plotted, and IC50 values (which represent the EC50 for Gαi-mediated inhibition) are determined.

-

Conclusion

ATI-2341 TFA stands out as a powerful tool for studying CXCR4 signaling and as a potential therapeutic agent. Its pronounced bias towards Gαi activation, coupled with its inability to recruit β-arrestin, provides a unique mechanism of action.[1][2] This guide has summarized the key data, visualized the underlying pathways, and detailed the experimental protocols necessary to investigate this fascinating molecule. For researchers and drug developers, understanding the nuances of ATI-2341's biased agonism is crucial for leveraging its full potential in both basic research and clinical applications. The selective activation of G-protein signaling pathways opens the door to therapies that can harness the beneficial effects of CXCR4 activation while avoiding the limitations imposed by β-arrestin-mediated receptor regulation.

References

- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Activity of CXCR4 Agonist ATI-2341 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2341 is a synthetic peptide agonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2] As a pepducin, ATI-2341 is a cell-penetrating lipopeptide derived from the intracellular loops of CXCR4, enabling it to act as an allosteric modulator of the receptor.[3] Notably, ATI-2341 functions as a biased agonist, preferentially activating the Gαi signaling pathway over other potential pathways like Gα13 or β-arrestin recruitment.[1][4][5] This biased agonism confers a unique pharmacological profile, making ATI-2341 a valuable tool for studying CXCR4 signaling and a potential therapeutic agent for conditions such as hematopoietic stem cell mobilization.[2][5]

This technical guide provides a comprehensive overview of the biological activity of ATI-2341 TFA, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Quantitative Biological Activity of ATI-2341

The following table summarizes the key quantitative parameters of ATI-2341's biological activity as a CXCR4 agonist.

| Parameter | Cell Line/System | Value | Reference(s) |

| EC50 for Calcium Mobilization | CCRF-CEM cells | 194 ± 16 nM | [2][5][6][7] |

| U87 glioblastoma cells (transfected with wild-type CXCR4) | 140 ± 36 nM | [2][8] | |

| Intrinsic Activity (Calcium Mobilization) | CCRF-CEM cells | 81 ± 4% | [2][5] |

| EC50 for cAMP Inhibition | HEK-293 cells (stably expressing human CXCR4) | ~100-200 nM (inferred) | [2][8] |

Core Signaling Pathway of ATI-2341

ATI-2341 exerts its effects primarily through the activation of the Gαi subunit of the heterotrimeric G protein coupled to CXCR4. This initiates a signaling cascade that leads to various cellular responses.

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to ATI-2341 stimulation using a fluorescent calcium indicator.

Materials:

-

CCRF-CEM or CXCR4-expressing HEK-293 cells

-

This compound

-

SDF-1α (positive control)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fura-2 AM, or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Procedure:

-

Cell Preparation:

-

Culture cells to a density of 0.5-1.0 x 10^6 cells/mL.

-

Harvest cells by centrifugation and resuspend in Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a final concentration of 2-5 µM is typical. Include 0.02% Pluronic F-127 to aid in dye solubilization.

-

Add an equal volume of the loading buffer to the cell suspension.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with Assay Buffer to remove extracellular dye.

-